REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[C:12]([CH:13]=[CH:14][C:15]([OH:17])=[O:16])=[CH:11][N:10]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[N:9]=2)=[CH:4][CH:3]=1.[H][H]>C(O)C.[Pd]>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[C:12]([CH2:13][CH2:14][C:15]([OH:17])=[O:16])=[CH:11][N:10]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)[N:9]=2)=[CH:6][CH:7]=1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C=C1)C1=NN(C=C1C=CC(=O)O)C1=CC=CC=C1
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Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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C(C)O
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Name
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|
Quantity
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0.25 g
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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Removal of the catalyst
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Type
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FILTRATION
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Details
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by filtration, evaporation of the filtrate and recrystallisation of the residue
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Type
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CUSTOM
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Details
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gave 0.25 g
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Name
|
|
Type
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product
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Smiles
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ClC1=CC=C(C=C1)C1=NN(C=C1CCC(=O)O)C1=CC=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |